Rosiglitazone fumarate

PPARγ agonism Binding affinity Nuclear receptor pharmacology

Rosiglitazone fumarate (CAS 403647-10-9) is the fumarate salt of the thiazolidinedione (TZD) insulin sensitizer rosiglitazone. The active moiety functions as a high-affinity, selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist.

Molecular Formula C22H23N3O7S
Molecular Weight 473.5 g/mol
CAS No. 403647-10-9
Cat. No. B6616322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosiglitazone fumarate
CAS403647-10-9
Molecular FormulaC22H23N3O7S
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeySUFUKZSWUHZXAV-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Rosiglitazone Fumarate (CAS 403647-10-9): A Thiazolidinedione PPARγ Agonist for Research and Formulation


Rosiglitazone fumarate (CAS 403647-10-9) is the fumarate salt of the thiazolidinedione (TZD) insulin sensitizer rosiglitazone. The active moiety functions as a high-affinity, selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist . This compound is a research-grade alternative to the maleate salt (CAS 155141-29-0) commonly used in the marketed drug Avandia®, offering distinct physicochemical and solid-state properties relevant to analytical method development and specialized formulation work [1].

Why Rosiglitazone Fumarate Cannot Be Interchanged with Its Maleate or Hydrochloride Counterparts Without Verification


Although rosiglitazone salts share an identical active pharmacophore, their distinct counter-ions (fumarate vs. maleate vs. hydrochloride) confer different solid-state stability, hygroscopicity, and aqueous solubility profiles. Bioequivalence studies have formally demonstrated that rosiglitazone hydrochloride and rosiglitazone maleate meet regulatory bioequivalence criteria (rate and extent of absorption) in a single-dose crossover setting [1]. However, the fumarate salt, characterized by a specific crystalline form and distinct X-ray diffraction (XRD) peaks, is not automatically interchangeable in analytical reference standard applications, pre-formulation research, or dissolution testing without a documented bridging study [2].

Quantitative Differentiation Evidence for Rosiglitazone Fumarate Against Its Closest Analogs


PPARγ Binding Affinity: 30-Fold Higher Affinity for the Human Receptor Compared to Pioglitazone

In a direct comparison of receptor binding, the rosiglitazone pharmacophore demonstrated a binding affinity for the human PPARγ receptor that is approximately 30-fold greater than that of pioglitazone . This translates to an EC50 of 43 nM for rosiglitazone at the human PPARγ receptor, while pioglitazone's corresponding EC50 is significantly higher . An independent source reports a dissociation constant (Kd) of 40 nM for rosiglitazone fumarate itself, confirming the high-affinity nature of this specific salt form [1].

PPARγ agonism Binding affinity Nuclear receptor pharmacology

PPARγ Selectivity Profile: No Activity at PPARα or PPARβ

Rosiglitazone is characterized as a pure PPARγ agonist, exhibiting no measurable agonist activity at the PPARα or PPARβ (also known as PPARδ) subtypes . In contrast, pioglitazone acts as a partial PPARα agonist in vitro, introducing a mixed receptor activation profile [1]. This selectivity minimizes confounding lipid-related transcriptional effects that arise from dual PPARα/γ agonism, providing a cleaner pharmacological probe for mechanistic studies focused solely on PPARγ biology.

Receptor selectivity Off-target profiling PPAR panel

Nearly Complete Oral Bioavailability (99%) for Tablet Formulation

The absolute oral bioavailability of a rosiglitazone tablet formulation has been estimated at 99% in human subjects, compared to 95% for an oral solution [1]. This near-complete absorption is independent of the specific salt form (maleate or fumarate) when delivered in immediate-release matrices, but highlights the critical importance of physical properties such as particle size distribution and dissolution rate that are governed by the salt selection [2]. A fumarate salt with distinct crystallinity may necessitate modified excipient strategies to achieve equivalent biopharmaceutical performance.

Pharmacokinetics Oral bioavailability Formulation development

Distinct Solid-State Characteristics: Crystalline Form Defined by a Unique XRD Pattern

The crystalline form of rosiglitazone fumarate is characterized by an X-ray diffraction (XRD) pattern exhibiting characteristic peaks at approximately 14.2, 15.6, 16.4, 20.1, 20.5, and 21.2° 2θ (±0.2° 2θ) [1]. This pattern serves as a definitive fingerprint to distinguish the fumarate salt from other hydrated, solvated, or amorphous forms of rosiglitazone (e.g., amorphous maleate used in some controlled-release formulations) [2]. In analytical workflows requiring a crystalline, stable reference standard, this well-defined XRD identity ensures batch-to-batch consistency and facilitates polymorphic purity assessment.

Solid-state characterization XRD analysis Polymorph identification

Favorable CYP2C8-Mediated Metabolism Profile with Defined Drug–Drug Interaction Data

Rosiglitazone is primarily metabolized by the cytochrome P450 isoform CYP2C8, with clinically established interactions: the CYP2C8 inhibitor gemfibrozil can increase rosiglitazone plasma exposure, while the inducer rifampin decreases it [1]. This well-characterized metabolic pathway contrasts with pioglitazone, which is principally metabolized by CYP3A4 and CYP2C8, creating a more complex interaction liability [2]. For drug–drug interaction (DDI) studies or in vitro metabolism assays, the fumarate salt serves as a clean CYP2C8 probe substrate with a predictable inhibition/induction profile.

Drug metabolism CYP2C8 substrate DDI risk assessment

Optimal Deployment Scenarios for Rosiglitazone Fumarate Based on Its Differential Profile


High-Sensitivity PPARγ Transactivation Assays Requiring a Pure Agonist Tool Compound

When a laboratory needs a PPARγ reference agonist with no confounding PPARα or PPARβ activity, rosiglitazone fumarate provides the purest pharmacological probe. Its EC50 of 43 nM and 30-fold selectivity over pioglitazone ensure clean dose-response data in luciferase reporter gene assays, adipocyte differentiation experiments, and gene expression studies focused solely on PPARγ biology.

Development and Validation of HPLC/LC-MS Analytical Methods for Rosiglitazone Quantification

The fumarate salt's distinct crystalline identity (XRD peaks at 14.2, 15.6, 16.4, 20.1, 20.5, and 21.2° 2θ [1]) makes it an ideal analytical reference standard. It enables definitive identification and quantification of rosiglitazone in pharmaceutical matrices, impurity profiling, and stability-indicating method validation, where a reproducible solid-state form is mandatory.

In Vitro CYP2C8-Mediated Drug–Drug Interaction Screening

Because rosiglitazone is almost exclusively metabolized by CYP2C8, the fumarate salt serves as a validated probe substrate for CYP2C8 inhibition and induction studies. Researchers investigating potential DDI liabilities of new chemical entities can reliably use rosiglitazone fumarate to assess CYP2C8 interaction risk, benefiting from the extensive clinical DDI data already available for the pharmacophore [2].

Pre-Formulation Screening of Salt Forms for Optimized Bioavailability

In early pharmaceutical development, screening various salt forms is standard practice. Rosiglitazone fumarate's crystalline habit and characteristic XRD pattern provide a baseline for comparing dissolution rates, stability under accelerated storage conditions, and hygroscopicity against the maleate and hydrochloride salts [1]. This evidence-based screening supports the selection of the optimal salt for final dosage form development.

Quote Request

Request a Quote for Rosiglitazone fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.